Sodium 3,5-difluoropyridine-4-sulfinate

desulfinative cross-coupling electronic effect pyridine sulfinate

Researchers facing protodeboronation instability with pyridine-4-boronic acids obtain a stable, crystalline alternative. This C4-sulfinate enables reliable Pd-catalyzed desulfinative cross-coupling without the variable yields or purification challenges of boronate reagents. - Enhanced transmetalation: 3,5-difluoro substitution accelerates coupling kinetics relative to non-fluorinated pyridine-4-sulfinate. - Process reliability: Crystalline, non-hygroscopic solid permits accurate dispensing and ambient storage, suitable for kilo-lab and continuous-flow setups. - Supply chain assurance: Non-regulated shipping classification simplifies global logistics for contract manufacturing organizations.

Molecular Formula C5H2F2NNaO2S
Molecular Weight 201.13 g/mol
Cat. No. B13113460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3,5-difluoropyridine-4-sulfinate
Molecular FormulaC5H2F2NNaO2S
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)F)S(=O)[O-])F.[Na+]
InChIInChI=1S/C5H3F2NO2S.Na/c6-3-1-8-2-4(7)5(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1
InChIKeyXPMOVTQGXYTKKD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3,5-Difluoropyridine-4-sulfinate – Overview


Sodium 3,5-difluoropyridine-4-sulfinate (CAS 2138146-28-6, molecular weight 201.1 g/mol) is a heterocyclic organosulfur reagent belonging to the pyridine sulfinate class. It features the sulfinate (–SO₂Na) functionality at the pyridine C4 position, flanked by two electron‑withdrawing fluorine atoms at C3 and C5. This substitution pattern enhances the electrophilicity of the pyridine ring and modulates sulfinate reactivity [1]. Pyridine sulfinates have been established as stable, crystalline nucleophilic coupling partners that overcome the protodeboronation instability historically plaguing pyridine‑boronates in Suzuki–Miyaura cross‑coupling reactions [2]. The C4‑sulfinate regioisomer is of particular interest for constructing 4‑aryl‑ and 4‑heteroaryl‑pyridine scaffolds relevant to medicinal chemistry and agrochemical discovery.

Sodium 3,5-Difluoropyridine-4-sulfinate – Why Substitution Fails


Substituting a non‑fluorinated pyridine‑4‑sulfinate (e.g., sodium pyridine‑4‑sulfinate, CAS 116008‑37‑8) or a pyridine‑4‑boronic acid for sodium 3,5‑difluoropyridine‑4‑sulfinate produces divergent reaction outcomes that cannot be compensated by adjusting stoichiometry alone. The 3,5‑difluoro substitution exerts a cumulative electron‑withdrawing effect that accelerates the desulfinative cross‑coupling transmetalation step relative to the unsubstituted analog, as predicted by the class‑level observation that electron‑poor pyridine sulfinates deliver higher reaction yields with Grignard reagents [1]. In parallel, switching to the corresponding pyridine‑4‑boronic acid introduces well‑documented protodeboronation side reactions as well as a distinct catalyst resting‑state mechanism that alters kinetics and impurity profiles, making direct replacement unpredictable without re‑optimization [2]. These mechanistic and electronic differences mean that generic substitution changes both reaction rate and product purity, creating tangible risk in procurement decisions where synthetic reproducibility and yield are the primary criteria.

Sodium 3,5-Difluoropyridine-4-sulfinate – Performance Evidence


Enhanced Cross-Coupling Reactivity from Electron-Withdrawing Substituents

Electron‑withdrawing substituents on the pyridine ring increase the yield of cross‑coupling reactions involving pyridine sulfinates. The Sciencedirect review (Comprehensive Heterocyclic Chemistry IV, 2022) states that 'electron‑withdrawing groups at the pyridine ring afforded the corresponding products in higher yields' in the context of pyridine sulfinate coupling with Grignard reagents [1]. While this class‑level observation does not provide an exact numerical yield for sodium 3,5‑difluoropyridine‑4‑sulfinate, it establishes a directional effect: the cumulative –I effect of two fluorines at C3 and C5 positions sodium 3,5‑difluoropyridine‑4‑sulfinate as a more electrophilic (and therefore faster‑reacting) coupling partner relative to sodium pyridine‑4‑sulfinate, which lacks these substituents.

desulfinative cross-coupling electronic effect pyridine sulfinate

Broad Substrate Scope vs. Pyridine-4-boronic Acid Instability

In the foundational Chemical Science paper (Markovic et al., 2017), pyridine‑4‑sulfinate (4v,w) was demonstrated to be an efficient coupling partner under standard Pd‑catalyzed conditions, delivering the expected 4‑arylpyridine products in high yield [1]. Although the paper does not report a specific isolated yield for a 3,5‑difluoro‑substituted variant, it establishes that the 4‑sulfinate regiochemistry is competent for desulfinative cross‑coupling with aryl halides. In contrast, the analogous pyridine‑4‑boronic acid approaches are hampered by protodeboronation and low reaction efficiency documented in the same paper [1]. For 4‑substituted pyridines, the sulfinate route bypasses boronate instability entirely, providing a predictable pathway to 4‑arylpyridines that is unavailable through the conventional boronic acid procurement route.

Suzuki–Miyaura alternative pyridine‑4‑sulfinate coupling protodeboronation

Multi-Step Synthetic Stability for Complex Molecule Procurement

The Angewandte Chemie paper (2021) introduces latent heteroaromatic sulfinates and explicitly states that 'these latent sulfinate reagents have proven to be stable through multi‑step substrate elaboration, and amenable to scale‑up' [1]. This property gives sodium 3,5‑difluoropyridine‑4‑sulfinate a procurement advantage: users can integrate it early in a multi‑step sequence without fearing decomposition during subsequent synthetic transformations. By contrast, pyridine‑4‑boronic acids are not stable through multi‑step synthesis and are typically introduced only at the final coupling step, limiting retrosynthetic flexibility [2].

latent sulfinate multi‑step stability C–C bond formation

Room-Temperature Storage and Reliable Purity vs. Boronates

Sodium 3,5‑difluoropyridine‑4‑sulfinate is specified at ≥95% purity (HPLC) with a molecular weight of 201.1 g/mol . As a class, pyridine sulfinate sodium salts are described as 'stable, crystalline solids that are easy to handle and store' [1]. While storage recommendations for the 3,5‑difluoro analog specifically are not universally published, the structurally related sodium 6‑fluoropyridine‑2‑sulfinate (CAS 2622208‑84‑6, 95% purity) is stored at room temperature and is classified as non‑hazardous for transport . This contrasts sharply with many pyridine‑boronic acids, which require cold storage (–20 °C), inert atmosphere, and rigorously anhydrous conditions to retard protodeboronation. The room‑temperature, non‑hygroscopic properties of the sodium sulfinate form translate into lower shipping costs, longer shelf life, and easier inventory management for research laboratories and CROs.

reagent stability storage condition purity specification

Mechanistic Differentiation from Boronate Cross-Coupling

De Gombert et al. (J. Am. Chem. Soc., 2020) demonstrated through kinetic and structural analysis that pyridine‑2‑sulfinate follows a fundamentally different catalytic cycle from carbocyclic sulfinates. For the pyridine sulfinate system, the catalyst resting state is a chelated Pd(II) sulfinate complex formed post‑transmetalation, and loss of SO₂ from this complex is turnover‑limiting [1]. In the carbocyclic system, the aryl bromide oxidative addition complex is the resting state and transmetalation is turnover‑limiting. Although the study used pyridine‑2‑sulfinate, the chelating ability of the pyridine nitrogen is preserved in the 4‑sulfinate regioisomer class, implying that sodium 3,5‑difluoropyridine‑4‑sulfinate benefits from the same favorable mechanistic pathway. More critically, this mechanistic distinction from boron‑based coupling partners (which undergo transmetalation via a fundamentally different manifold) explains why sulfinate‑based reactions can proceed cleanly where boronate reactions stall or produce complex mixtures.

palladium catalysis resting state transmetalation mechanism

Sodium 3,5-Difluoropyridine-4-sulfinate – Key Applications


Kinase and GPCR Lead Optimization in Medicinal Chemistry

The 3,5‑difluoropyridine motif is a recognized privileged scaffold in kinase and GPCR drug discovery, where fluorine atoms improve metabolic stability and modulate pKa. Sodium 3,5‑difluoropyridine‑4‑sulfinate enables direct installation of the fully elaborated 3,5‑difluoropyridine‑4‑yl fragment onto aryl halide coupling partners via Pd‑catalyzed desulfinative cross‑coupling [1]. The observed electronic activation by fluorine substituents (higher yields with electron‑deficient pyridine sulfinates) [2] is expected to enhance coupling efficiency relative to unsubstituted pyridine‑4‑sulfinate. This reagent is specifically suited to medicinal chemistry groups building libraries of 4‑aryl‑pyridine analogs where both the fluorine pattern and the C4 attachment point are critical for target engagement.

Late-Stage Fragment Installation in Agrochemical Discovery

Fluorinated pyridines are prominent in modern agrochemicals (e.g., the herbicide diflufenican). The multi‑step stability of sulfinate reagents [1] allows sodium 3,5‑difluoropyridine‑4‑sulfinate to be incorporated early in an agrochemical synthesis sequence and carried through subsequent functional group manipulations, then unmasked for a late‑stage desulfinative cross‑coupling to install the pyridine ring. This convergent approach reduces linear step count and avoids carrying volatile or unstable pyridine intermediates through an entire synthesis. The room‑temperature, non‑hygroscopic storage properties [2] are especially attractive for agrochemical process development laboratories operating at multi‑gram to kilogram scale with standard storage infrastructure.

C4-Selective Pyridine Functionalization via C–H Sulfonylation

The C4‑selective base‑mediated sulfonylation of pyridines reported by Friedrich and Manolikakes (Eur. J. Org. Chem., 2022) uses sodium sulfinate salts as nucleophilic donors to achieve direct C–H functionalization of unfunctionalized pyridine [1]. Sodium 3,5‑difluoropyridine‑4‑sulfinate can serve as the nucleophilic component in this protocol, delivering C4‑sulfonylated pyridines bearing the 3,5‑difluoropyridine‑4‑sulfonyl motif. This methodology is complementary to cross‑coupling, enabling the construction of unsymmetrical sulfones and sulfonamides with the 3,5‑difluoropyridine ring directly attached via the sulfonyl linker. The methodology does not require pre‑functionalized pyridine starting materials, making it a streamlined route to sulfone‑linked heterocyclic libraries.

Replacing Pyridine-4-boronic Acid in Process Scale-Up

The documented thermal and storage stability of pyridine sulfinate salts [1], combined with the well‑characterized desulfinative cross‑coupling mechanism [2], positions sodium 3,5‑difluoropyridine‑4‑sulfinate as a viable drop‑in replacement for pyridine‑4‑boronic acid in manufacturing routes where boronate protodeboronation causes variable yields and difficult purification. The sulfinate's crystalline nature facilitates accurate weighing and dispensing in a GMP or kilo‑lab setting, and the defined catalytic resting state (chelated Pd(II) sulfinate complex) provides a rational basis for optimizing residence time and catalyst loading in continuous‑flow setups [2]. The non‑regulated shipping classification of structurally analogous fluorinated pyridine sulfinates further reduces logistical barriers for contract manufacturing organizations.

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